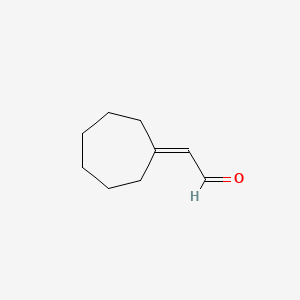
Acetaldehyde, cycloheptylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, cycloheptylidene- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a cycloheptylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetaldehyde, cycloheptylidene- can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of cycloheptyl alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the double bond in cycloheptylidene is cleaved to form the aldehyde .
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, cycloheptylidene- can be achieved through the catalytic dehydrogenation of cycloheptyl alcohol. This process typically involves the use of metal catalysts such as copper or silver at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: It can react with nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines for imine formation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines and other derivatives
Applications De Recherche Scientifique
Acetaldehyde, cycloheptylidene- has several applications in scientific research:
Mécanisme D'action
The mechanism by which acetaldehyde, cycloheptylidene- exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of imines or other derivatives . This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cycloheptylidene ring.
Cycloheptanone: A ketone with a similar ring structure but with a carbonyl group bonded to two carbon atoms instead of one hydrogen and one carbon.
Benzaldehyde: An aromatic aldehyde with a benzene ring instead of a cycloheptylidene ring.
Uniqueness
Acetaldehyde, cycloheptylidene- is unique due to its combination of an aldehyde functional group with a cycloheptylidene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Propriétés
| 79405-30-4 | |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-cycloheptylideneacetaldehyde |
InChI |
InChI=1S/C9H14O/c10-8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |
Clé InChI |
CSDNDMWRNSUNKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=CC=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)




![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
